molecular formula C11H6F3NO3 B8509866 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No. B8509866
M. Wt: 257.16 g/mol
InChI Key: NQESYPPQIWEJDO-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

A portion of the methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate (5.0 g.; 0.018 mol.) in 10 ml. of acetic acid was reacted with 10 ml. of concentrated hydrochloric acid at reflux for six hours. The reaction mixture was cooled to 25° C., and then poured onto 50 g. of ice. The resulting mixture was extracted five times with 25 ml. of methylene chloride. The extracts were combined, dried over magnesium sulfate, filtered, and concentrated to yield a white solid. Recrystallization from ether-hexane yielded 5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylic acid.
Name
methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][O:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=1)=[O:4].Cl>C(O)(=O)C>[F:19][C:16]([F:17])([F:18])[C:12]1[CH:11]=[C:10]([C:9]2[O:8][N:7]=[CH:6][C:5]=2[C:3]([OH:4])=[O:2])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1C=NOC1C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto 50 g
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted five times with 25 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1=C(C=NO1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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